2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine
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Overview
Description
2-(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic properties . The compound’s structure features a quinazoline core with dimethoxy and guanidine substituents, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Guanidine Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Guanidine derivatives, nucleophiles
Major Products
Oxidation: Quinazoline N-oxides
Reduction: Dihydroquinazoline derivatives
Substitution: Substituted quinazoline derivatives
Scientific Research Applications
2-(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(6,7-Dimethoxy-4-oxo-4H-quinazolin-3-yl)-acetylamino-acetic acid
- 6,7-Dimethoxy-2,4-quinazolinedione
- 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio)nicotinic acid
Uniqueness
2-(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both dimethoxy and guanidine groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-18-7-3-5-6(4-8(7)19-2)14-11(15-9(5)17)16-10(12)13/h3-4H,1-2H3,(H5,12,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLNDYANIWBMAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N=C(N2)N=C(N)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N=C(N2)N=C(N)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.